![molecular formula C20H18N4OS B6477407 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide CAS No. 2640835-68-1](/img/structure/B6477407.png)
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a benzothiazole core linked to a pyrazole moiety through a phenyl-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the carboxamide group and the pyrazole moiety. Key steps include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction, typically using an amine and a carboxylic acid derivative.
Attachment of Pyrazole Moiety: The pyrazole ring is synthesized separately and then attached to the benzothiazole core through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzothiazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound may exert its effects through binding to these targets, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide: shares structural similarities with other benzothiazole and pyrazole derivatives.
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid.
Pyrazole Derivatives: Compounds such as 1-methyl-1H-pyrazole-5-carboxamide and 3,5-dimethyl-1H-pyrazole.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H19N3OS, with a molecular weight of approximately 361.5 g/mol. The compound features a pyrazole ring, a benzothiazole moiety, and an amide functional group, which collectively contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including protein kinases involved in cancer progression. This suggests that the compound may interact with specific metabolic pathways, potentially leading to therapeutic effects against tumors.
- Antimicrobial Properties : The presence of the benzothiazole and pyrazole rings is associated with antibacterial and antifungal activities. These compounds often exhibit strong interactions with bacterial gyrase, an essential enzyme for bacterial DNA replication .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Comparative Biological Activity
To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(3-Amino-5-methyl-1H-pyrazol-4-yl)benzothiazole | Pyrazole and benzothiazole rings | Antitumor activity |
4-Amino-3-(4-methoxybenzyl)-1H-pyrazole | Pyrazole ring with methoxy substitution | Anti-inflammatory properties |
5-(4-Chlorophenyl)-1H-pyrazole | Simple pyrazole structure | Antibacterial effects |
These comparisons highlight the diverse biological activities that can arise from minor structural modifications within similar chemical frameworks.
Case Studies and Research Findings
Recent studies have explored the biological effects of benzothiazole derivatives, including those similar to this compound:
- Antitumor Activity : A study demonstrated that derivatives featuring the benzothiazole moiety exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction via mitochondrial pathways .
- Antibacterial Efficacy : Another research effort identified similar compounds as effective inhibitors of bacterial gyrase, leading to growth inhibition in resistant strains of bacteria. This positions the compound as a potential candidate for antibiotic development .
- Anti-inflammatory Mechanisms : In vitro studies indicated that related compounds could reduce inflammation markers in macrophages, suggesting potential use in treating inflammatory diseases such as arthritis.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-24-18(9-11-23-24)15-4-2-14(3-5-15)8-10-21-20(25)16-6-7-17-19(12-16)26-13-22-17/h2-7,9,11-13H,8,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTGBULKFYXZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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